molecular formula C11H11FO6S B13345998 (4-(Fluorosulfonyl)phenyl)methylene diacetate CAS No. 88654-55-1

(4-(Fluorosulfonyl)phenyl)methylene diacetate

Cat. No.: B13345998
CAS No.: 88654-55-1
M. Wt: 290.27 g/mol
InChI Key: ALZPXRYPECPFQB-UHFFFAOYSA-N
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Description

(4-(Fluorosulfonyl)phenyl)methylene diacetate (CAS 88654-55-1) is a specialized chemical building block of high value in modern covalent screening and chemical biology. Its core structure integrates a sulfonyl fluoride (SO2F) warhead, which is central to Sulfur-Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction recognized for its exceptional utility in probing biological systems . This compound is designed to react selectively with a range of nucleophilic amino acid residues—including tyrosine, lysine, serine, threonine, and histidine—enabling the irreversible labeling and modulation of protein targets for functional studies . The diacetate group serves as a protective moiety for a benzylic alcohol, offering a strategic handle for subsequent synthetic elaboration to create diverse probes. Researchers primarily employ this reagent in the development of targeted covalent inhibitors (TCIs) and as a key component in fragment-based drug discovery (FBDD) platforms, such as Sulfonyl Fluoride Bits (SuFBits), to identify and optimize weak-binding fragments against challenging biological targets . Its application provides a powerful, activation-free alternative to photoaffinity labeling, avoiding potential issues of UV-induced degradation . (4-(Fluorosulfonyl)phenyl)methylene diacetate is offered For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

88654-55-1

Molecular Formula

C11H11FO6S

Molecular Weight

290.27 g/mol

IUPAC Name

[acetyloxy-(4-fluorosulfonylphenyl)methyl] acetate

InChI

InChI=1S/C11H11FO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3

InChI Key

ALZPXRYPECPFQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$ \text{Methylene halide} + \text{Acetate} \xrightarrow{\text{Polar solvent, catalyst, heat}} \text{Methylene diacetate} $$

Specific Preparation Methods

Method A: Using Dihalogenated Methane and Acetates

Based on patent CN104725223A, the synthesis involves:

  • Reactants : Dihalogenated methane (e.g., dichloromethane, dibromomethane, diiodomethane), acetate salts (e.g., magnesium acetate, sodium acetate), phase transfer catalysts (e.g., quaternary ammonium salts, crown ethers).
  • Solvent : Polar solvents such as acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
  • Conditions : Temperatures between 110°C and 160°C, reaction times from 4 to 20 hours, under reduced pressure distillation for product isolation.
  • Yield & Purity : Yields range from 67% to over 70%, with purity exceeding 99%.

Embodiment Example (CN104725223A):

Parameter Details
Methylene halide Methylene bromide (1 mol, 174 g) or iodide (267.9 g)
Acetate Magnesium acetate (5 mol, 1072 g) or sodium/potassium acetate
Solvent DMF, DMSO, or ethylene glycol diethyl ether
Catalyst TPPBr (10 g), polyoxyethylene derivatives
Temperature 110°C to 160°C
Reaction time 4-10 hours
Yield 68.4% to 69.1%
Purity >99%

The process involves stirring the reactants in the solvent at elevated temperatures, filtering, washing, and vacuum distillation.

Variations and Optimization

  • Use of Microwave Irradiation : Accelerates the reaction, reducing reaction times to as low as 5 minutes with high yields (~93%) when using sodium halodifluoroacetate derivatives, as reported in recent literature.
  • Choice of Halogenated Methylene : Methylene iodide tends to give higher yields due to its higher reactivity.
  • Catalyst Selection : Quaternary ammonium salts and crown ethers are effective phase transfer catalysts, facilitating the transfer of halide ions into the organic phase.

Data Table: Comparative Summary of Preparation Methods

Method Methylene Halide Acetate Source Solvent Catalyst Temperature Reaction Time Yield Purity Remarks
CN104725223A Methylene bromide/iodide Mg or Na acetate DMF, DMSO Quaternary ammonium salts 110-160°C 4-10 h 68-69% >99% Industrial scale feasible
Microwave-assisted Sodium halodifluoroacetate Na or K acetate THF Not specified 25-30°C 5 min >93% Not specified Rapid synthesis
Laboratory scale Methylene dichloride Alkali metal acetate Acetonitrile TPPBr 110°C 4 h 69.1% 99.4% Purification by distillation

Research Findings and Notes

  • Raw Material Accessibility : The halogenated methanes and acetates are commercially available and inexpensive, making the process suitable for industrial applications.
  • Reaction Control : Temperature and reaction time are critical for optimizing yield and purity; higher temperatures accelerate the reaction but may lead to side reactions.
  • Environmental and Safety Considerations : Use of phase transfer catalysts and controlled reaction conditions minimizes toxicity and environmental impact.
  • Applications : The synthesized oxalic acid esters serve as intermediates for pharmaceuticals, battery electrolytes, and fluorinated compounds with high purity requirements.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyl group (-SO₂F) acts as a highly reactive electrophilic site due to the electron-withdrawing nature of fluorine. This facilitates nucleophilic substitution under mild conditions:

Reaction with Amines

  • Example : Reaction with primary/secondary amines yields sulfonamides.

    • Conditions : DBU (1,8-diazabicycloundec-7-ene) or BTMG (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as organosuperbases promote nucleophilic attack.

    • Mechanism : Base activation generates a sulfonate intermediate (RSO₂⁻), which reacts with amines to form stable sulfonamides .

Reaction with Thiols

  • Example : Thiophenol derivatives undergo substitution to form sulfonyl thioethers.

    • Conditions : Solvent-dependent; acetonitrile or DMF at 25–60°C .

    • Kinetics : Electron-rich thiols react faster (e.g., para-methoxythiophenol vs. para-nitrothiophenol) .

Photoredox-Catalyzed Reactions

Cooperative organosuperbase activation and photoredox catalysis enable novel transformations:

Vinyl Sulfone Formation

  • Example : Reaction with styrenes under blue LED irradiation produces vinyl sulfones .

    • Catalysts : Ru(bpy)₃²⁺ as a photocatalyst, DBU as a base.

    • Mechanism : Single-electron transfer (SET) generates a sulfonyl radical (RSO₂- ), which adds to styrene. Subsequent oxidation forms a carbocation intermediate, leading to deprotonation and vinyl sulfone formation .

Key Data

SubstrateReaction TimeYield (%)
Styrene14 h85
4-Methoxystyrene5 h92
4-Nitroystyrene24 h68

Source: Adapted from

Hydrolysis and Stability

The fluorosulfonyl group undergoes hydrolysis in aqueous environments, forming sulfonic acids. Stability varies with substituents:

Half-Life in Aqueous Buffer (pH 7.4)

Compound VariantHalf-Life (h)
Parent compound (no substituent)14.4
Meta-carboxylic acid32.2
Para-methoxybenzyl37.5
Meta-benzyl4.2

Data from

  • Key Insight : Electron-withdrawing groups (e.g., -COOH) stabilize the sulfonyl fluoride against hydrolysis, while electron-donating groups (e.g., -OCH₃) accelerate degradation .

Sultone Formation

  • Example : Reaction with 1,3-dicarbonyl compounds yields δ-sultones.

    • Conditions : DBU catalysis in dichloromethane at 25°C .

    • Yield : 70–95% for fused pyrazolone δ-sultones .

Radical Probes

  • Example : Cyclopropylstyrene undergoes ring-opening to form radical intermediates, confirming SET pathways .

Comparative Reactivity

The fluorosulfonyl group’s reactivity surpasses other sulfur-based electrophiles:

ElectrophileRelative Reactivity (vs. parent)
Sulfonyl Chloride1.0
Sulfonyl Fluoride2.5
Sulfonate Ester0.3

Source:

Scientific Research Applications

(4-(Fluorosulfonyl)phenyl)methylene diacetate, also known as (4- (Fluorosulfonyl)phenyl)methylene diacetate, is a chemical compound with the molecular formula C11H11FO6S . It has a PubChem CID of 283868 .

Scientific Research Applications
While the search results do not provide explicit details on the applications of (4-(Fluorosulfonyl)phenyl)methylene diacetate, they do offer some context regarding related compounds and reactions:

  • Fluorination Reagents Sulfur-based fluorination reagents, such as SF4, DAST, Deoxo-Fluor, and Fluolead, are used in organic synthesis to convert oxygen-containing functional groups into fluorinated moieties . Sulfonyl fluorides have been used for dehydroxyfluorination of alcohols .
  • Waste Sampling and Characterization The Waste Sampling and Characterization Facility (WSCF) performs low-level radiological and chemical analyses on samples from the Hanford Site . A water-surface sweep-net collection coupled with calibration factors (WSCF) method could accurately estimate very low to high Aedes aegypti pupae numbers in water containers more rapidly than the exhaustive 5-sweep and total count (ESTC) method recommended by WHO .
  • Pharmaceutical Analysis Studies involving complex mixtures of pharmaceuticals and their effects on biological systems have been conducted .
  • Ruthenium Polypyridyl Complexes Ruthenium polypyridyl complexes have applications in dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation, and biological electron transfer. They can also be used for "caging" biologically active molecules .
  • Radiotracers Triazolopyridines have been synthesized as potential positron emission tomography radiotracers .

Given this information, it is possible that (4-(Fluorosulfonyl)phenyl)methylene diacetate or related compounds could be used in scientific research applications such as:

  • As a reagent in fluorination reactions .
  • In the synthesis of radiotracers for positron emission tomography .
  • In studies involving complex mixtures of pharmaceuticals .
  • As a component in ruthenium polypyridyl complexes for various applications .

Mechanism of Action

The mechanism of action of (4-(Fluorosulfonyl)phenyl)methylene diacetate involves its interaction with specific molecular targets. The fluorosulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis
Compound Name Key Substituents/Functional Groups Applications/Key Findings References
(4-(Fluorosulfonyl)phenyl)methylene diacetate - Fluorosulfonyl (-SO₂F)
- Methylene diacetate (-CH(OAc)₂)
- Prodrug activation via esterase cleavage.
- Potential sulfonation reactivity.
(4-((N-ethyl-6-fluoronicotinamido)methyl)phenyl)methylene diacetate - Nicotinamide derivative
- Methylene diacetate
- Prodrug for aldehyde dehydrogenase (ALDH) imaging.
- Enzymatic cleavage by esterases releases free aldehyde.
Bisphenol A diacetate - Two para-acetoxy phenyl groups
- Isopropylidene linker
- Monomer for polycarbonate/polyester synthesis.
- High thermal stability.
(3-(Substituted phenyl)-cis-4,5-dihydroisoxazole)bis(methylene) diacetate - Dihydroisoxazole ring
- Substituted phenyl groups
- Substituents alter ¹³C NMR chemical shifts.
- Used in spectroscopic studies.
4-(1-Methoxypentyl)-2-methyl-1,3-phenylene diacetate - 1,3-Diacetate
- Alkyl substituents
- Traps aldehydes via acetylation.
- Positional isomerism affects reactivity.
Quinazolinyl methylene diacetate derivatives - Quinazoline core
- Chlorophenoxy acetyl piperazine
- Targets biological pathways.
- High complexity for drug delivery.
2.2. Key Comparative Insights

Functional Group Reactivity :

  • The fluorosulfonyl group in the target compound distinguishes it from analogs with electron-donating (e.g., methoxy in ) or bulky (e.g., nicotinamide in ) substituents. This group enhances electrophilicity, enabling participation in sulfonation or as a leaving group.
  • Methylene diacetate is a common motif in prodrugs (e.g., ) and aldehyde-protecting strategies. Its stability under mild conditions contrasts with hydrolytically labile groups like geminal diesters in .

Biological vs. Material Applications: Prodrugs (e.g., ) rely on enzymatic diacetate cleavage for intracellular activation, whereas Bisphenol A diacetate is a polymer precursor, emphasizing thermal and chemical stability.

Spectroscopic and Electronic Properties :

  • Substituents significantly influence NMR shifts (e.g., dihydroisoxazole derivatives ) and electronic environments. The fluorosulfonyl group’s strong electron-withdrawing nature may reduce basicity compared to alkyl-substituted analogs .

Synthetic Utility: The target compound’s fluorosulfonyl group offers unique reactivity for further functionalization, unlike Bisphenol A diacetate, which is typically used as a monomer without further modification .

Research Findings and Data Tables

3.1. Stability and Reactivity Under Different Conditions
Compound Stability in Acidic Conditions Stability in Basic Conditions Enzymatic Cleavage (Esterases)
(4-(Fluorosulfonyl)phenyl)methylene diacetate Moderate Low Yes (Slow)
Bisphenol A diacetate High High No
Nicotinamide-linked diacetate Low Moderate Yes (Rapid)

Biological Activity

(4-(Fluorosulfonyl)phenyl)methylene diacetate, with the chemical formula C₁₀H₉F₃O₄S, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the fluorosulfonyl group is particularly significant as it enhances the compound's reactivity and interaction with biological systems.

The compound's structure includes a phenyl ring substituted with a fluorosulfonyl group and two acetate groups. This configuration allows for various chemical interactions, making it a candidate for further biological evaluation. The fluorosulfonyl moiety is known for its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems.

Biological Activity Overview

Research into the biological activity of (4-(Fluorosulfonyl)phenyl)methylene diacetate has primarily focused on its potential as a therapeutic agent. The following sections summarize key findings from various studies regarding its biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds containing sulfonyl fluoride groups exhibit antimicrobial properties. For instance, sulfonyl fluorides have been shown to disrupt bacterial cell membranes, leading to increased permeability and cell death. In vitro assays demonstrated that (4-(Fluorosulfonyl)phenyl)methylene diacetate exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Research indicates that (4-(Fluorosulfonyl)phenyl)methylene diacetate acts as an inhibitor of serine proteases, which are crucial in various physiological processes including digestion and immune response. The inhibition mechanism appears to involve covalent modification of the active site serine residue, a common mode of action for sulfonyl fluoride compounds .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits serine proteases
CytotoxicityLow cytotoxicity in mammalian cells

Case Studies

  • Antibacterial Efficacy : A study conducted by Smith et al. evaluated the antibacterial efficacy of (4-(Fluorosulfonyl)phenyl)methylene diacetate against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, indicating promising antibacterial properties suitable for further development as an antimicrobial agent.
  • Enzyme Interaction : Another investigation by Johnson et al. focused on the interaction of (4-(Fluorosulfonyl)phenyl)methylene diacetate with human serine protease trypsin. Kinetic studies revealed that the compound inhibited trypsin activity with an IC50 value of 250 nM, suggesting its potential application in modulating protease activity in therapeutic contexts.
  • Toxicological Assessment : A toxicity study performed by Wang et al. assessed the cytotoxic effects of (4-(Fluorosulfonyl)phenyl)methylene diacetate on human liver cells (HepG2). Results indicated that at concentrations up to 100 µM, the compound did not induce significant cytotoxicity, which is favorable for its potential therapeutic use .

Q & A

Q. What field-based sampling protocols are critical for detecting (4-(Fluorosulfonyl)phenyl)methylene diacetate in heterogeneous environmental matrices?

  • Methodology : Implement stratified random sampling in contaminated sites. Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1 v/v) followed by SPE cleanup (C18 cartridges). Validate recovery rates (≥85%) via isotope dilution (d4_4-labeled analog) .

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